molecular formula C10H12O3 B1593637 2,6-Dimethoxy-4-methylbenzaldehyde CAS No. 6937-96-8

2,6-Dimethoxy-4-methylbenzaldehyde

Cat. No. B1593637
CAS RN: 6937-96-8
M. Wt: 180.2 g/mol
InChI Key: VVBGEVFGPIUGNB-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C10H12O3 . It is used as a pharmaceutical intermediate and in resin synthesis .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-4-methylbenzaldehyde is represented by the SMILES string O=CC(C(OC)=C1)=C(OC)C=C1C . The InChI key for this compound is VVBGEVFGPIUGNB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,6-Dimethoxy-4-methylbenzaldehyde has a molecular weight of 180.203 g/mol . It has a melting point of 91-94℃ . It is soluble in water .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research has explored the crystal and molecular structure of derivatives of dimethoxybenzaldehyde. For instance, the structure of 3,4-dimethoxybenzaldehyde (4-methylphenyl)sulfonylhydrazone was studied, revealing significant changes in ring geometry due to o-dimethoxy groups, aligning with the concept of Angular Group Induced Bond Alternation (AGIBA) (Krygowski et al., 1998).

Synthesis and Chemical Reactions

Various studies have focused on the synthesis and reactions involving dimethoxybenzaldehyde derivatives. A novel synthesis method for 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine was developed, demonstrating the compound's crystallization and molecular structure (Maru & Shah, 2013). Additionally, self-terminated cascade reactions producing methylbenzaldehydes from ethanol were investigated, offering pathways for converting bioethanol to value-added chemicals (Moteki et al., 2016).

Catalytic Applications

The role of dimethoxybenzaldehyde derivatives in catalytic processes has been explored. A study demonstrated the highly selective copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature, highlighting the synthesis of 4-methylbenzaldehyde (Wu et al., 2016).

Photochemical Studies

The effects of substituents on the photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) were examined, showing how certain substituents can prevent the photochemical formation of o-QDMs (Charlton & Koh, 1988).

Synthetic Methods and Reactions

Several studies have focused on synthesizing specific compounds using dimethoxybenzaldehyde derivatives. For example, the synthesis of substituted 2-bromobenzaldehydes via a palladium-catalyzed ortho-bromination process was reported (Dubost et al., 2011).

Optical Studies of Metal Complexes

Research has been conducted on the optical studies of metal complexes derived from dimethoxybenzaldehyde. The synthesis and optical properties of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes were examined, revealing insights into their geometrical and optical characteristics (Mekkey et al., 2020).

Safety And Hazards

2,6-Dimethoxy-4-methylbenzaldehyde is air sensitive . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,6-dimethoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-4-9(12-2)8(6-11)10(5-7)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBGEVFGPIUGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282987
Record name 2,6-dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-methylbenzaldehyde

CAS RN

6937-96-8
Record name 6937-96-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-dimethoxy-4-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxy-4-methylbenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Adams, J Mathieu - Journal of the American Chemical Society, 1948 - ACS Publications
2-Hydroxy-l-naphthalenepropio-N, N'-diphenylamidme.—One hundred grams of (I) was refluxed with 125 g. of aniline. Ammonia came off rapidly at first, then more and more slowly. …
Number of citations: 32 pubs.acs.org
FE King, MF Grundon - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… acid with alkaline permanganate, the dimethoxymethylphenylacetic acid being prepared by application of the rhodanine synthesis to 2 : 6dimethoxy-4-methylbenzaldehyde. The acid (11…
Number of citations: 13 pubs.rsc.org
P Nov - Citeseer
OF THE DISCLOSURE 1•(di (lower alkoxy)-4-alkyphenyl)-'2-nitropropenes wherein alkoxy occupies one pair of the 2, 5 and 2, 6 positions on the benzene ring and alkyl is from 1 to 6 …
Number of citations: 2 citeseerx.ist.psu.edu
WB Whalley - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… Soc., 1948,70,2120) involves the very difficult demethylation of 2 : 6-dimethoxy4-methylbenzaldehyde, and the application of the Gattermann synthesis to methyl orsellinate produces a …
Number of citations: 6 pubs.rsc.org
X Li, D Xue, C Wang, S Gao - Angewandte Chemie, 2016 - Wiley Online Library
The first total synthesis of hamigerans D, G, L, and N–Q has been accomplished. A convergent approach was used to build the basic tricarbocyclic ring system bearing a 5‐6‐6 structure…
Number of citations: 31 onlinelibrary.wiley.com
JQ Weng, A Ali, A Estep, J Becnel… - Chemistry & …, 2016 - Wiley Online Library
In our continuing effort to discover natural product‐based pest management agents, derivatives of 3,5‐dimethoxystilbene were synthesized yielding 27 new and six known compounds. …
Number of citations: 13 onlinelibrary.wiley.com
DD Ridley, E Ritchie, WC Taylor - Australian Journal of Chemistry, 1968 - CSIRO Publishing
By mass spectrometry, gas chromatography, and chemical degradation it was shown that crude grevillol from the wood of Grevillea robusta contains small amounts of 5-n-…
Number of citations: 47 www.publish.csiro.au
LP Christopher, B Yao, Y Ji - Frontiers in Energy Research, 2014 - frontiersin.org
Lignin has a significant and largely unrealized potential as a source for the sustainable production of fuels and bulk high-value chemicals. It can replace fossil-based oil as a renewable …
Number of citations: 387 www.frontiersin.org
UA Jenie - 1988 - search.proquest.com
The depsidones 8-hydroxy-3-methoxy-II-oxo-I-(2-oxopentyl)-6-pentyl-11H-dibenzo [b, e][I, 4] dioxepin-7-carboxylic acid (glomelliferonic acid)(117), 8-hydroxy-3-methoxy-ll-oxo-I-(2-…
Number of citations: 4 search.proquest.com
A Hussain, M Bilal, H Rafeeq, Z Jabeen… - … in paper and wood …, 2022 - Elsevier
Laccase is a promising enzyme with incredible ability to revolutionize the pulp and paper industry. In addition to effective delignification and whitening of pulp, laccases are likely to …
Number of citations: 6 www.sciencedirect.com

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